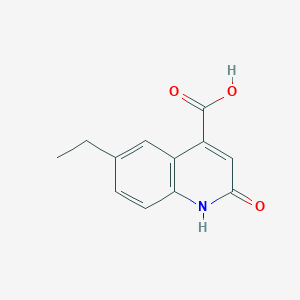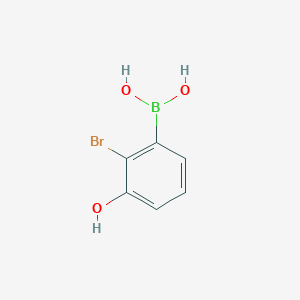
2,3-Dimethyl-6-nitroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-nitroquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitro and amine groups in the compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-nitroquinolin-4-amine can be achieved through several methods. One common approach involves the nitration of 2,3-dimethylquinoline followed by the reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,3-Dimethyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2,3-Dimethyl-6-nitroquinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-6-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the nitro and amine groups, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline: Contains a nitro group but lacks the dimethyl and amine groups, leading to different applications and properties.
4-Aminoquinoline: Contains an amine group but lacks the nitro and dimethyl groups, commonly used in antimalarial drugs.
Uniqueness
2,3-Dimethyl-6-nitroquinolin-4-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2,3-dimethyl-6-nitroquinolin-4-amine |
InChI |
InChI=1S/C11H11N3O2/c1-6-7(2)13-10-4-3-8(14(15)16)5-9(10)11(6)12/h3-5H,1-2H3,(H2,12,13) |
InChIキー |
GSUZGXOLOBKVQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)


![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)



![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)


